2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine is a complex organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Mechanism of Action
Target of Action
The primary targets of 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This interaction results in changes to the signaling pathways regulated by these receptors, affecting cell proliferation, migration, and angiogenesis .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s interaction with FGFRs inhibits these pathways, disrupting the processes they regulate .
Pharmacokinetics
Similar compounds have been shown to be eliminated by both metabolism and renal clearance
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and migration, as well as angiogenesis . This can result in the inhibition of tumor growth and progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and indolizine scaffolds separately, followed by their coupling through a series of condensation and cyclization reactions. Key reagents often include pyrimidine derivatives, pyrrolidine, and indolizine precursors. Reaction conditions may involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of high-throughput screening and process optimization ensures that the compound is produced in a cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dimethylformamide) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-dione and prolinol exhibit similar chemical properties and applications.
Uniqueness
2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine is unique due to its specific combination of the indolizine and pyrrolidine scaffolds, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
indolizin-2-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(13-10-14-4-1-2-8-20(14)11-13)21-9-5-15(12-21)23-17-18-6-3-7-19-17/h1-4,6-8,10-11,15H,5,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVRAGNJGSHWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.